molecular formula C106H175O9P B1235742 Dolichol monophosphate mannose CAS No. 55598-56-6

Dolichol monophosphate mannose

Cat. No. B1235742
CAS RN: 55598-56-6
M. Wt: 1624.5 g/mol
InChI Key: IPAOLVGASNLKMS-WIFKHAHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A lipophilic glycosyl carrier of the monosaccharide mannose in the biosynthesis of oligosaccharide phospholipids and glycoproteins.

Scientific Research Applications

Glycoprotein Synthesis

Dolichol monophosphate mannose (DPM) plays a crucial role in glycoprotein synthesis. Behrens et al. (1973) highlighted the formation of DPM in liver microsomes, contributing to the synthesis of glycoproteins (Behrens et al., 1973). Similarly, Parodi (1979) discussed the involvement of mannosyltransferases and DPM in yeast mannoproteins' biosynthesis (Parodi, 1979).

Enzymatic Processes and Sugar Transfer

The enzymatic synthesis of DPM and its role in sugar transfer processes is crucial. Behrens et al. (1971) explored the specificity of transferring monosaccharides from sugar nucleotides to DPM (Behrens et al., 1971). Moreover, Breckenridge and Wolfe (1973) demonstrated the stimulation of mannose transfer from GDP-mannose to chloroform-soluble lipids by dolichol phosphate (Breckenridge & Wolfe, 1973).

Cellular and Microbial Functions

DPM is significant in various cellular and microbial functions. Gurcha et al. (2002) described the role of DPM in Mycobacterium tuberculosis, particularly in lipomannan and lipoarabinomannan biosynthesis (Gurcha et al., 2002). Furthermore, the study by Belocopitow et al. (1977) on insects showed the transfer of mannose from guanosine diphosphate mannose to DPM (Belocopitow et al., 1977).

Chromatographic Separation and Structural Analysis

The chromatographic separation and analysis of DPM provide insights into its structure. Lederkremer and Parodi (1983) separated DPM mannose and DPM glucose using thin-layer chromatography, contributing to understanding the saccharide part of these molecules (Lederkremer & Parodi, 1983).

Interactions with Other Compounds and Enzymes

DPM interacts with various enzymes and compounds in biological processes. Coolbear et al. (1979) studied the effects of Triton X-100 on the transfer of mannose, glucose, and N-acetylglucosamine phosphate to DPM in liver preparations (Coolbear et al., 1979).

properties

CAS RN

55598-56-6

Product Name

Dolichol monophosphate mannose

Molecular Formula

C106H175O9P

Molecular Weight

1624.5 g/mol

IUPAC Name

[(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E,70E,74E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-icosamethyloctaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-nonadecaenyl] [(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C106H175O9P/c1-82(2)41-22-42-83(3)43-23-44-84(4)45-24-46-85(5)47-25-48-86(6)49-26-50-87(7)51-27-52-88(8)53-28-54-89(9)55-29-56-90(10)57-30-58-91(11)59-31-60-92(12)61-32-62-93(13)63-33-64-94(14)65-34-66-95(15)67-35-68-96(16)69-36-70-97(17)71-37-72-98(18)73-38-74-99(19)75-39-76-100(20)77-40-78-101(21)79-80-113-116(111,112)115-106-105(110)104(109)103(108)102(81-107)114-106/h41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,75,77,101-110H,22-40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74,76,78-81H2,1-21H3,(H,111,112)/b83-43+,84-45+,85-47+,86-49+,87-51+,88-53+,89-55+,90-57+,91-59+,92-61+,93-63+,94-65+,95-67+,96-69+,97-71+,98-73+,99-75+,100-77+/t101?,102-,103-,104+,105+,106+/m1/s1

InChI Key

IPAOLVGASNLKMS-WIFKHAHXSA-N

Isomeric SMILES

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O

synonyms

Alpha-D-Mannopyranosyl Phosphate, Dolichyl
D Mannopyranosyldolichyl
D-Mannopyranosyldolichyl
Dolichol Monophosphate Mannose
Dolichol, Mannosyl Phosphoryl
Dolicholphosphate Mannose
Dolichyl Alpha D Mannopyranosyl Phosphate
Dolichyl Alpha-D-Mannopyranosyl Phosphate
Dolichyl Mannopyranosyl Phosphate
Dolichyl Mannosyl Phosphate
Mannolipid
Mannopyranosyl Phosphate, Dolichyl
Mannose, Dolichol Monophosphate
Mannose, Dolicholphosphate
Mannosyl Phosphate, Dolichyl
Mannosyl Phosphoryl Dolichol
Monophosphate Mannose, Dolichol
Phosphate, Dolichyl Alpha-D-Mannopyranosyl
Phosphate, Dolichyl Mannopyranosyl
Phosphate, Dolichyl Mannosyl
Phosphoryl Dolichol, Mannosyl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dolichol monophosphate mannose
Reactant of Route 2
Dolichol monophosphate mannose
Reactant of Route 3
Reactant of Route 3
Dolichol monophosphate mannose
Reactant of Route 4
Reactant of Route 4
Dolichol monophosphate mannose
Reactant of Route 5
Dolichol monophosphate mannose
Reactant of Route 6
Dolichol monophosphate mannose

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